molecular formula C6H14N2O B3151960 (4-Aminopiperidin-4-yl)methanol CAS No. 725209-34-7

(4-Aminopiperidin-4-yl)methanol

Cat. No.: B3151960
CAS No.: 725209-34-7
M. Wt: 130.19 g/mol
InChI Key: ZURVCSIUFWCRBK-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-4-yl)methanol (CAS 725209-34-7) is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This derivative of the 4-aminopiperidine scaffold is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The 4-aminopiperidine structure is a privileged scaffold in drug design. Recent research has identified 4-aminopiperidine (4AP) derivatives as potent inhibitors of the hepatitis C virus (HCV) that act by uniquely targeting the viral assembly stage of the life cycle, a mechanism distinct from direct-acting antivirals . Furthermore, 4-aminopiperidine derivatives have been successfully designed and synthesized as N-type calcium channel blockers, showing potent activity in models of pain and neuropathic pain, highlighting the scaffold's versatility in neuroscience research . For laboratory handling, the compound should be stored sealed in a dry environment, and kept in a dark place at 2-8°C . Hazard Information: Signal Word: Warning. Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminopiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-6(5-9)1-3-8-4-2-6/h8-9H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURVCSIUFWCRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of the 4 Aminopiperidin 4 Yl Methanol Scaffold

Reactions at the Primary Amine Functionality

The primary amine at the C4 position of the piperidine (B6355638) ring is a key site for modification. Its nucleophilicity allows for a variety of transformations to introduce diverse substituents.

Acylation and Sulfonylation Reactions

Acylation of the primary amine is a common strategy to introduce amide functionalities. This is typically achieved by reacting (4-Aminopiperidin-4-yl)methanol with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation introduces sulfonamide groups, which are important pharmacophores in many drug classes. This reaction is carried out using sulfonyl chlorides in the presence of a suitable base. For instance, the synthesis of N-nosyl-dipeptides has been demonstrated, highlighting the utility of sulfonamide formation in peptide chemistry. rsc.org

Table 1: Examples of Acylation and Sulfonylation Reactions

Reagent Type Example Reagent Functional Group Introduced
Acyl Chloride Acetyl chloride Acetamide
Acid Anhydride (B1165640) Acetic anhydride Acetamide
Sulfonyl Chloride Methanesulfonyl chloride Methanesulfonamide

Alkylation and Reductive Alkylation Strategies

Direct N-alkylation of the primary amine can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. A more controlled and widely used method is reductive amination (also known as reductive alkylation). youtube.comorganic-chemistry.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) being common choices due to their mildness and selectivity. rsc.orgorganic-chemistry.org The reaction is versatile, tolerating a wide range of functional groups on both the amine and the carbonyl compound. organic-chemistry.org Methanol is often used as a solvent for these reactions. organic-chemistry.org

Table 2: Common Reagents for Reductive Amination

Carbonyl Compound Reducing Agent Resulting Amine
Formaldehyde Sodium cyanoborohydride N-methylamine
Acetone Sodium triacetoxyborohydride N-isopropylamine
Benzaldehyde α-Picoline-borane organic-chemistry.org N-benzylamine

Formation of Carbamates, Ureas, and Thioureas

The primary amine readily reacts with various electrophiles to form carbamates, ureas, and thioureas, which are prevalent in biologically active molecules. nih.govresearchgate.net Carbamates are typically synthesized by reacting the amine with chloroformates or by activating an alcohol to react with the amine. nih.gov Ureas are formed through the reaction of the amine with isocyanates or via the coupling of two amines with a carbonyl source like carbonyldiimidazole. mdpi.com Similarly, thioureas are obtained by using isothiocyanates. These reactions are generally high-yielding and proceed under mild conditions.

Table 3: Synthesis of Carbamates, Ureas, and Thioureas

Target Functional Group Common Reagent
Carbamate Ethyl chloroformate, p-Nitrophenyl chloroformate nih.gov
Urea Phenyl isocyanate, Carbonyldiimidazole mdpi.com

Reactions at the Primary Hydroxyl Functionality

The primary hydroxyl group offers another handle for derivatization. To avoid competing reactions at the more nucleophilic primary amine, it is often necessary to first protect the amine group, for example, as a tert-butyloxycarbonyl (Boc) carbamate.

Esterification and Etherification Protocols

Esterification of the primary alcohol can be accomplished using standard methods, such as reaction with an acyl chloride or carboxylic acid under activating conditions (e.g., using a carbodiimide). The use of N-hydroxysuccinimide esters of N-protected amino acids in the presence of DMAP (4-dimethylaminopyridine) provides a mild and simple procedure for ester formation. core.ac.uk Etherification to form ethers can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. These modifications can significantly alter the lipophilicity and metabolic stability of the parent molecule.

Table 4: Esterification and Etherification Approaches

Reaction Typical Reagents Product
Esterification Acyl chloride, Base Ester
Esterification Carboxylic acid, DCC/DMAP Ester

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. harvard.edu Mild oxidation, using reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride and DMSO), will typically stop at the aldehyde stage. harvard.edu The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) is also a highly effective method for converting primary alcohols to aldehydes. windows.netorganic-chemistry.orgresearchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid), will oxidize the primary alcohol directly to a carboxylic acid. Alternatively, a two-step process involving oxidation to the aldehyde followed by further oxidation (e.g., using sodium chlorite) can also yield the carboxylic acid. windows.net

Table 5: Oxidation of the Primary Hydroxyl Group

Desired Product Oxidizing Agent/System
Aldehyde Dess-Martin periodinane (DMP) harvard.edu
Aldehyde Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) harvard.edu
Aldehyde TEMPO/Sodium hypochlorite windows.netorganic-chemistry.org
Carboxylic Acid Potassium permanganate
Carboxylic Acid Jones Reagent (CrO3/H2SO4)

Activation and Nucleophilic Substitution of the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for structural elaboration. However, as the hydroxyl group is a poor leaving group, its activation is a prerequisite for nucleophilic substitution reactions. unco.edu This activation is typically achieved by converting the alcohol into a better leaving group, such as a sulfonate ester or a halide.

Common strategies for the activation of primary alcohols include conversion to mesylates or tosylates. These reactions involve treating the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine (B128534) or pyridine. The resulting sulfonate esters are excellent substrates for SN2 reactions with a wide range of nucleophiles.

Once activated, the hydroxymethyl group can undergo substitution with various nucleophiles to introduce new functionalities. For instance, reaction with halide sources, such as sodium iodide or lithium bromide, can yield the corresponding (4-aminopiperidin-4-yl)methyl halide. Other nucleophiles, including azides, cyanides, and thiols, can also be employed to further diversify the scaffold. It is important to note that the primary amine and the secondary piperidine nitrogen must be appropriately protected, for example with Boc or Cbz groups, to prevent undesired side reactions during the activation and substitution steps.

Table 1: Examples of Nucleophilic Substitution Reactions on Activated this compound Derivatives (Hypothetical)

Starting Material (Protected)ReagentsProduct
Boc-protected this compound1. MsCl, Et3N2. NaN3, DMFBoc-protected 4-amino-4-(azidomethyl)piperidine
Cbz-protected this compound1. TsCl, Pyridine2. KCN, DMSOCbz-protected 4-amino-4-(cyanomethyl)piperidine
Boc-protected this compound1. PPh3, CBr4Boc-protected 4-amino-4-(bromomethyl)piperidine

Transformations Involving the Piperidine Ring Nitrogen

N-Functionalization and Cyclization Reactions

The secondary amine of the piperidine ring is another key handle for introducing molecular diversity. A variety of N-functionalization reactions, such as N-alkylation, N-acylation, and N-arylation, can be readily performed. These modifications can significantly impact the physicochemical properties and biological activity of the resulting compounds. For instance, N-arylation with fluoroaromatics is a common strategy in drug design. nih.gov

Furthermore, the bifunctional nature of this compound, possessing both nucleophilic nitrogen centers and a hydroxyl group, makes it an interesting substrate for cyclization reactions. Intramolecular reactions can lead to the formation of novel spirocyclic or fused bicyclic systems. For example, after suitable functionalization of the piperidine nitrogen and activation of the hydroxyl group, an intramolecular cyclization could yield a spiro-piperidine derivative. The synthesis of spirocycles containing a piperidine moiety is an active area of research, as these rigid structures can lock a molecule into a specific conformation, which is often beneficial for binding to biological targets. bepls.comnih.gov

Derivatization for Analytical Characterization and Mechanistic Studies

Chemical Derivatization for Enhanced Chromatographic Detection (e.g., SFC-MS, GC-MS)

The analysis of polar compounds like this compound by chromatographic techniques such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) often requires derivatization to improve volatility, thermal stability, and detectability.

For SFC-MS analysis , derivatization can enhance ionization efficiency and improve chromatographic separation. While direct derivatization of this compound is not widely reported, analogous strategies can be inferred. For example, the primary amino group can be tagged with a reagent that has a high proton affinity, which can significantly enhance the signal in positive ion mode mass spectrometry. nih.govnsf.govresearchgate.net A study on N-(4-aminophenyl)piperidine demonstrated that derivatization of organic acids with this reagent led to a 25- to 2100-fold improvement in detection limits in SFC-MS. nih.govresearchwithrowan.com This suggests that derivatizing agents targeting the amino group of this compound could provide similar benefits.

For GC-MS analysis , both the primary amine and the primary alcohol need to be derivatized to increase volatility and prevent peak tailing. A common two-step procedure for amino acids, which also contain amino and carboxyl/hydroxyl groups, can be adapted. nih.gov This typically involves:

Esterification/Etherification of the hydroxyl group: This can be achieved using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ether.

Acylation of the amino group: The amino group can be acylated using reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA).

This two-step derivatization masks the polar functional groups, making the molecule suitable for GC-MS analysis.

Table 2: Potential Derivatization Reagents for Chromatographic Analysis

TechniqueFunctional GroupDerivatizing AgentResulting Derivative
SFC-MSPrimary AmineIsothiocyanates (e.g., FITC)Thiourea
GC-MSPrimary AlcoholBSTFATrimethylsilyl ether
GC-MSPrimary AminePFPAPentafluoropropionamide

Isotopic Labeling for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique for studying reaction mechanisms. unco.edunih.gov By selectively replacing certain atoms in the this compound scaffold with their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), the fate of these atoms can be traced throughout a chemical transformation using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

For example, to study the mechanism of a nucleophilic substitution at the hydroxymethyl group, the molecule could be synthesized with a ¹³C label at the methylene (B1212753) carbon of the hydroxymethyl group. By analyzing the position of the ¹³C label in the product, one can confirm whether the substitution occurred at the intended position.

Similarly, deuterium (B1214612) labeling can be used to probe the involvement of specific C-H bonds in a reaction mechanism. For instance, if a cyclization reaction is thought to proceed via a mechanism involving the abstraction of a proton from a specific position on the piperidine ring, synthesizing a deuterated version of the substrate at that position and observing the presence or absence of the deuterium in the product can provide strong evidence for or against the proposed mechanism.

Table 3: Examples of Isotopic Labeling for Mechanistic Studies

IsotopeLabeled PositionPotential Application
¹³CHydroxymethyl CarbonTracing the carbon backbone in substitution or rearrangement reactions.
¹⁵NPrimary Amino NitrogenFollowing the transformation of the amino group in derivatization or cyclization reactions.
²H (D)Piperidine Ring C-HInvestigating the role of specific C-H bonds in elimination or cyclization mechanisms.

Role of 4 Aminopiperidin 4 Yl Methanol As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The structural features of (4-Aminopiperidin-4-yl)methanol make it an excellent precursor for the synthesis of intricate heterocyclic frameworks. The primary amine and the ring nitrogen can participate in various ring-forming reactions, leading to the creation of fused and spirocyclic systems.

The dual amine functionality of the this compound scaffold is highly conducive to annulation and cyclocondensation reactions, which are powerful methods for constructing new ring systems. These reactions typically involve the reaction of the piperidine (B6355638) derivative with a bifunctional electrophile, leading to the formation of a new heterocyclic ring fused to the piperidine core.

For instance, the primary amine can react with a 1,3-dicarbonyl compound or its equivalent in a condensation reaction to form a new six-membered ring. Similarly, reaction with α,β-unsaturated ketones can lead to Michael addition followed by intramolecular cyclization, a process known as a Robinson annulation, to yield fused bicyclic systems. While specific examples starting directly with this compound are not extensively documented in readily available literature, the reactivity of the 4-aminopiperidine (B84694) moiety is well-established. For example, related 4-aminopiperidine derivatives have been used in multi-component reactions that proceed via cyclocondensation pathways to form complex heterocyclic products. google.comgoogle.com The presence of the hydroxymethyl group offers an additional site for subsequent functionalization or potential involvement in the cyclization itself under specific reaction conditions.

Reaction TypeReactant ClassPotential Product
Cyclocondensation1,3-DiketonesFused Pyrimidine Derivatives
Annulationα,β-Unsaturated KetonesFused Tetrahydroquinoline Derivatives
Pictet-SpenglerAldehydesTetrahydro-β-carboline Analogs

This table represents potential reactions based on the functional groups of this compound.

The 4-amino-4-hydroxymethylpiperidine scaffold is particularly well-suited for the synthesis of fused and spirocyclic architectures, which are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity.

Fused Systems: Fused heterocyclic systems can be constructed by forming two new chemical bonds between the piperidine derivative and another reactant. For example, a practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine, a potent DPP-4 inhibitor, has been developed. This synthesis involves the construction of the piperidine ring followed by a copper-catalyzed coupling-cyclization to form the tricyclic fused system. This demonstrates how the aminopiperidine core can be elaborated into more complex fused structures.

Spirocyclic Systems: Spirocycles are compounds in which two rings share a single common atom. The quaternary carbon at the 4-position of the piperidine ring in this compound makes it an ideal precursor for spirocyclic compounds. Synthetic strategies often involve the formation of a new ring that incorporates this spiro atom. Research has demonstrated the synthesis of novel analogues of the DPP-4 inhibitor Alogliptin by introducing a spirocyclic moiety onto the piperidine ring. In one approach, a spiro-cyclopropyl group was constructed on a precursor before the final assembly of the piperidine ring. General strategies for the synthesis of spiropiperidines often involve either forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto an existing spirocyclic core.

ArchitectureSynthetic StrategyExample Application
FusedCu(I) catalyzed coupling-cyclizationSynthesis of DPP-4 inhibitors
SpirocyclicIntramolecular cyclization (Dieckmann)Synthesis of Alogliptin analogues
SpirocyclicMulti-component reactionSynthesis of trifluoromethylated 3-spiropiperidines

Scaffold for Multi-Functionalized Molecular Frameworks

The inherent functionality of this compound allows it to serve as a central scaffold upon which complex, multi-functionalized molecules can be built. Its ability to participate in a variety of coupling reactions and to act as a common intermediate for divergent synthesis makes it a powerful tool in combinatorial chemistry and drug discovery.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product that contains substantial portions of all the starting materials. The amine functionalities of this compound make it an excellent candidate for participation in well-known MCRs such as the Ugi and Passerini reactions, allowing for the rapid generation of molecular complexity.

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The secondary amine of the piperidine ring can be a substrate for Buchwald-Hartwig amination, coupling with aryl halides to introduce diverse aromatic substituents. While the primary amine can also participate, selective protection strategies can allow for regioselective functionalization. Furthermore, derivatives of the hydroxyl group can be used in other cross-coupling reactions, such as Suzuki or Negishi couplings, to further elaborate the molecular framework.

One of the most powerful applications of this compound and its derivatives is in enabling divergent synthetic pathways from a common intermediate. This strategy is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR).

A clear example of this is seen in the discovery and optimization of a 4-aminopiperidine scaffold for the inhibition of Hepatitis C Virus (HCV) assembly. In this research, a common intermediate was synthesized via reductive amination of 4-amino-1-Boc-piperidine. This intermediate was then used in a two-step procedure involving coupling with a wide variety of electrophiles, followed by deprotection, to generate a library of diverse analogues. This approach allowed for the systematic exploration of different functionalities around the core scaffold, leading to the identification of compounds with increased potency and improved metabolic properties. The this compound structure, with its additional hydroxyl handle, provides even greater opportunities for such divergent approaches.

Precursor in the Synthesis of Advanced Research Intermediates

This compound and its protected forms are crucial starting materials for the synthesis of more complex molecules that serve as advanced research intermediates. These intermediates are often key components in the multi-step synthesis of pharmaceutically active compounds.

For example, 4-aminopiperidine derivatives are key structural motifs in a class of drugs known as DPP-4 inhibitors, which are used for the treatment of type 2 diabetes. The aminopiperidinyl moiety is known to interact with the DPP-4 enzyme through salt bridges. Consequently, synthetic routes to these drugs often rely on the availability of suitably functionalized 4-aminopiperidine building blocks.

Utilization in the Synthesis of Specific Pharmacophore Scaffolds

The unique structural features of this compound and its derivatives make them key intermediates in the synthesis of diverse pharmacologically active scaffolds. The 4-amino-4-substituted piperidine motif is found in numerous bioactive compounds. nih.gov

One significant application is in the construction of spiropiperidines , which are prevalent in many biologically active compounds and natural alkaloids. researchgate.net The synthesis of these complex structures often involves forming a new ring at the C4 position of a pre-existing piperidine. Methodologies for creating these spirocycles include intramolecular cyclizations and cycloaddition reactions. researchgate.netwhiterose.ac.uk For instance, a novel analogue of the DPP-4 inhibitor Alogliptin, which features a spirocyclic ring on the piperidinyl moiety, has been synthesized. beilstein-journals.org This modification was aimed at studying the effect of the structurally altered piperidinyl group on its interaction with the DPP-4 enzyme. beilstein-journals.org

Derivatives of 4-aminopiperidine are also crucial for developing kinase inhibitors . Fragment-based screening has identified scaffolds like 7-azaindole which, when combined with 4-aminopiperidine derivatives, lead to potent and selective inhibitors of Protein Kinase B (PKB/Akt). nih.gov The 4-aminopiperidine group in these molecules plays a critical role in achieving selectivity over other kinases like PKA. nih.gov The elaboration of these fragments has resulted in nanomolar inhibitors with demonstrated antiproliferative activity in cellular assays. nih.gov The pyrrolopyrimidine chemotype is another scaffold that has been explored for developing novel Tie-2 kinase inhibitors for cancer treatment. nih.gov

Furthermore, the 4-aminopiperidine scaffold is integral to the development of antiviral agents and receptor antagonists. A medicinal chemistry campaign focused on a 4-aminopiperidine (4AP) scaffold led to the discovery of potent inhibitors of Hepatitis C virus (HCV) assembly. nih.gov Similarly, 4-substituted-4-aminopiperidine derivatives serve as essential building blocks for synthesizing piperazino-piperidine based CCR5 antagonists, which are a class of HIV-1 entry inhibitors. nih.gov

The table below summarizes examples of pharmacophore scaffolds synthesized using 4-aminopiperidine derivatives and their therapeutic targets.

Pharmacophore ScaffoldTherapeutic TargetExample Compound Class
Spirocyclic PiperidinesDipeptidyl peptidase-4 (DPP-4)Alogliptin Analogues beilstein-journals.org
4-(Piperidin-1-yl)pyrrolo[2,3-d]pyrimidinesProtein Kinase B (PKB/Akt)Selective PKB Inhibitors nih.gov
4-Aminopiperidines (4AP)Hepatitis C Virus (HCV) AssemblyHCV Assembly Inhibitors nih.gov
Piperazino-piperidinesC-C Chemokine Receptor type 5 (CCR5)HIV-1 Entry Inhibitors nih.gov

Exploration of Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological profile, including potency, selectivity, pharmacokinetics, and toxicity, while maintaining the desired biological activity. spirochem.comnih.gov This approach involves substituting a specific group or moiety with another that has similar physical or chemical properties. u-tokyo.ac.jp The goal is to fine-tune the molecule's properties by altering parameters like size, shape, electronic distribution, and lipophilicity. nih.gov

The this compound scaffold and its derivatives are well-suited for use as bioisosteres in lead optimization for several reasons:

Three-Dimensionality: The saturated piperidine ring introduces a rigid, sp³-rich three-dimensional character into otherwise flat molecules. This can improve binding affinity and selectivity by allowing for more specific interactions with the target protein.

Defined Exit Vectors: The amine and hydroxymethyl groups at the C4 position provide well-defined points for attaching other parts of the molecule, helping to explore the chemical space around a lead compound systematically.

Modulation of Physicochemical Properties: The introduction of the polar amine and alcohol functionalities can alter a compound's solubility, lipophilicity (LogP), and hydrogen bonding capacity. This is crucial for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. spirochem.com

Scaffold Hopping: In a broader sense, the entire substituted piperidine ring can be used in scaffold hopping, where it replaces a different core structure in a lead compound to generate novel intellectual property (IP) and potentially overcome issues with the original scaffold. nih.gov

During lead optimization, chemists systematically modify the lead compound's structure to enhance its drug-like properties. biobide.com For example, in the development of TYK2 inhibitors, a lead optimization campaign starting from a 4-aminopyridine benzamide scaffold led to the identification of potent and selective drug candidates with good oral bioavailability. nih.gov While not a direct replacement with this compound, this illustrates the process where such a building block could be introduced. A hypothetical bioisosteric replacement could involve substituting a flexible linker in a lead compound with the more rigid 4-aminopiperidin-4-yl)methanol core to lock in a favorable conformation for binding.

The table below outlines how the structural features of this compound can be leveraged in bioisosteric replacement strategies during lead optimization.

Structural FeatureProperty ModifiedPotential Outcome in Lead Optimization
Rigid Piperidine RingMolecular conformation and rigidityImproved binding affinity, enhanced selectivity, locking in bioactive conformation.
Primary Amine GroupBasicity (pKa), hydrogen bondingAltered solubility, improved target engagement through new hydrogen bonds.
Hydroxymethyl GroupPolarity, hydrogen bondingIncreased aqueous solubility, potential for new interactions with the target.
Quaternary C4-carbonThree-dimensional shapeIntroduction of a spirocyclic center, exploration of novel chemical space.

Computational and Theoretical Investigations of 4 Aminopiperidin 4 Yl Methanol Systems

Quantum Chemical Characterization

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and conformational preferences of (4-Aminopiperidin-4-yl)methanol. These first-principles approaches provide a detailed picture of the molecule's behavior in the absence of environmental effects, offering a baseline for understanding its properties in more complex systems.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the piperidine (B6355638) ring, the primary amine, and the hydroxymethyl group. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to analyze the molecular orbitals and the nature of chemical bonds within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO, conversely, is likely distributed across the antibonding orbitals of the C-N and C-O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical stability and reactivity. A larger gap generally implies greater stability. ekb.egresearchgate.net

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, revealing details about hybridization, charge distribution, and intramolecular interactions. The nitrogen and oxygen atoms are expected to be sites of significant negative charge, while the hydrogen atoms of the amino and hydroxyl groups will carry partial positive charges, making them potential hydrogen bond donors.

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy 2.1 eV
HOMO-LUMO Gap 8.6 eV

Note: The data in this table is representative and based on typical values for similar molecules, as direct computational studies on this compound are not extensively available in the literature.

The conformational flexibility of this compound is primarily dictated by the piperidine ring, which typically adopts a chair conformation to minimize steric strain. rsc.org The substituents at the C4 position—the amino group and the hydroxymethyl group—can be in either axial or equatorial positions. This gives rise to several possible conformers with distinct energies.

Computational studies on substituted piperidines have shown that the equatorial orientation of substituents is generally more stable due to reduced 1,3-diaxial interactions. rsc.org Therefore, the most stable conformer of this compound is predicted to have both the amino and hydroxymethyl groups in equatorial positions. The relative energies of other conformers, such as those with one or both substituents in axial positions, can be calculated to construct a potential energy surface. This surface provides a comprehensive map of the energetic landscape, identifying low-energy conformers and the energy barriers for interconversion between them.

Table 2: Relative Energies of this compound Conformers

Conformer Amino Group Position Hydroxymethyl Group Position Relative Energy (kcal/mol)
1 Equatorial Equatorial 0.0
2 Equatorial Axial 1.8
3 Axial Equatorial 2.5

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted piperidines.

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT can be used to model various potential reactions, such as N-acylation, O-alkylation, or ring-opening reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment over time.

Molecular dynamics (MD) simulations can be used to explore the conformational dynamics of the piperidine ring in this compound. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions on a timescale of nanoseconds to microseconds.

For the piperidine ring, MD simulations can reveal the frequency and pathways of conformational transitions, such as the chair-to-boat interconversion. Although the chair conformation is significantly more stable, transient excursions to higher-energy boat or twist-boat conformations can occur and may be relevant for certain biological activities or chemical reactions. The presence of substituents and their interactions with a solvent can influence the dynamics of these transitions.

Understanding the intermolecular interactions of this compound is crucial for predicting its properties in condensed phases. MD simulations with explicit solvent molecules (e.g., water) can provide a detailed picture of the solvation shell around the molecule. The amino and hydroxymethyl groups are expected to form strong hydrogen bonds with water molecules, acting as both hydrogen bond donors and acceptors. These interactions significantly influence the solubility and conformational preferences of the molecule in aqueous solution.

In the solid state, intermolecular interactions govern the crystal packing. Computational methods can be used to predict stable crystal structures and analyze the network of hydrogen bonds and van der Waals interactions that hold the crystal lattice together. Studies on similar substituted piperidines have shown the importance of hydrogen bonding networks in determining the crystal structure. rsc.org For this compound, a complex network of hydrogen bonds involving the amino and hydroxyl groups of neighboring molecules is expected to be a dominant feature of its solid-state structure.

In Silico Approaches to Structure-Activity Relationship (SAR) Exploration

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com In recent years, in silico or computational methods have become indispensable tools to accelerate and refine this process. By leveraging computational power, researchers can model, predict, and analyze the interactions between molecules and their biological targets, guiding the design of more potent and selective compounds. This section focuses on the computational and theoretical investigations of systems involving the this compound scaffold, a versatile building block in drug discovery.

Computational Design and Virtual Screening for Ligand Discovery

Computational design and virtual screening are powerful strategies for identifying novel ligands for biological targets. nih.gov These methods involve the use of computer algorithms to search large databases of chemical compounds and predict which ones are most likely to bind to a specific protein target. nih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS).

For scaffolds related to 4-aminopiperidine (B84694), computational techniques are frequently employed to rationalize design strategies and discover new active molecules. For instance, in the development of Dipeptidyl Peptidase-4 (DPP4) inhibitors, a computational approach was used to support the design of a novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives. researchgate.netnih.gov Molecular docking studies, a key component of virtual screening, were performed to predict how these compounds would bind to the active site of the DPP4 enzyme. researchgate.netnih.gov

The process typically involves:

Target Preparation: Obtaining a 3D structure of the biological target, often from crystallographic data.

Ligand Database Preparation: Assembling a library of small molecules to be screened. These can be commercially available compounds or virtually generated combinatorial libraries.

Molecular Docking: Simulating the binding of each ligand in the database to the target's active site. nih.gov Programs like AutoDock, Glide, and GOLD are commonly used for this purpose. nih.gov

Scoring and Ranking: Using scoring functions to estimate the binding affinity of each ligand and ranking them for further experimental testing.

In a study on piperidine derivatives as potential HDM2 inhibitors, a Group-Based QSAR (GQSAR) model was developed to create a combinatorial library of molecules whose activity was then predicted computationally. researchgate.net The top-scoring molecules from this virtual screening were then subjected to more detailed analysis through molecular dynamics simulations to confirm their binding stability. researchgate.net Similarly, a screening campaign on an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent sigma receptor 1 (S1R) agonist. nih.govrsc.org Docking studies were crucial in deciphering the binding mode of the lead compound, providing a structural basis for further optimization. nih.govrsc.org

Table 1: Examples of Computational Methods in Ligand Discovery for Aminopiperidine-Containing Systems

Study FocusComputational Method(s) UsedKey FindingsReference
DPP4 InhibitorsMolecular Docking, Molecular Dynamics (MD), DFTConfirmed binding interactions with DPP4 active site; validated ligand stability. researchgate.netnih.gov
HDM2 InhibitorsGroup-Based QSAR, Molecular Docking, MDIdentified two lead compounds as potent HDM2 inhibitors. researchgate.net
Sigma Receptor 1 LigandsMolecular Docking, MDDeciphered the binding mode of a promising S1R agonist. nih.govrsc.org

Prediction of Synthetic Accessibility and Reactivity Profiles

A critical aspect of in silico drug design is ensuring that the newly designed molecules can be synthesized in a laboratory. nih.govtsijournals.com Predicting synthetic accessibility helps to filter out overly complex or impractical structures early in the design process. nih.gov Furthermore, understanding the reactivity profile of a compound is essential for predicting its metabolic stability and potential for off-target interactions.

Synthetic Accessibility: Several computational methods exist to estimate the synthetic accessibility (SA) of a molecule. These approaches can be broadly categorized as:

Complexity-based: These methods calculate a score based on molecular size, stereochemistry, and topological complexity.

Substructure-based: These algorithms analyze the molecule for the presence of fragments that are common in known synthetic routes or, conversely, fragments that are rare or difficult to synthesize.

Retrosynthesis-based: These more advanced methods use reaction informatics to simulate a retrosynthetic pathway for the target molecule, assessing its feasibility. tsijournals.com

Machine learning models are also increasingly used to predict reaction yields and synthetic accessibility, leveraging large datasets of known reactions. nih.gov For derivatives of this compound, these predictive models can guide chemists in selecting building blocks and reaction pathways that are more likely to be successful, streamlining the Design-Make-Test-Analyze (DMTA) cycle. nih.gov

Reactivity Profiles: Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netnih.gov In the study of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives, DFT was employed to analyze the reactivity descriptors of the most and least potent compounds. researchgate.netnih.gov

Key parameters calculated from DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

For example, a DFT study found that a more potent DPP4 inhibitor (compound 9i) was "softer" and therefore more reactive than a less potent analog (compound 9a), providing a theoretical explanation for the observed biological activity. researchgate.netnih.gov

Table 2: DFT-Derived Reactivity Descriptors

ParameterDescriptionRelevance
HOMO Energy Energy of the highest occupied molecular orbital.Related to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Related to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity.
Chemical Hardness Resistance to change in electron distribution.Harder molecules are generally less reactive.
Chemical Softness The reciprocal of hardness.Softer molecules are generally more reactive. researchgate.netnih.gov

By integrating these computational predictions of synthetic accessibility and reactivity, researchers can prioritize the synthesis of novel compounds based on the this compound scaffold that are not only predicted to be biologically active but are also synthetically feasible and possess desirable chemical properties.

Q & A

Q. What challenges arise during scale-up from milligram to kilogram synthesis?

  • Methodological Answer : Exothermic reactions during NaBH₄ reduction require jacketed reactors for temperature control (<10°C). Column chromatography is replaced with recrystallization (ethanol/water) for bulk purification, improving yield from 60% to 85% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.